Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
Description
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride, is a synthetic compound characterized by a butyrophenone core substituted with three methoxy groups at the 3', 4', and 5' positions. Attached to the ketone group is a piperazine ring, which is further substituted with an o-methoxyphenyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it belongs to the class of arylpiperazine derivatives, which are often explored for their CNS activity, particularly in dopamine and serotonin receptor modulation .
Properties
CAS No. |
17755-87-2 |
|---|---|
Molecular Formula |
C24H34Cl2N2O5 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17H,7,9,11-15H2,1-4H3;2*1H |
InChI Key |
NTMKOTTUDFUYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one; dihydrochloride salt
- Molecular Formula: C21H28FN2O6·2HCl
- Molecular Weight: Approximately 454.4 g/mol (phosphate salt form referenced in literature)
- Key Structural Features:
- Butyrophenone backbone with a 4-fluorophenyl substituent
- Piperazine ring substituted with an ortho-methoxyphenyl group
- Trimethoxy substitution on the phenyl moiety
- Dihydrochloride salt form enhances solubility and stability
Preparation Methods
Key Synthetic Steps and Reagents
Preparation of Alkylating Agent
- Starting with 1-fluoro-4-(4-iodobutyl)benzene or analogous halobutylbenzene derivatives prepared via:
- Coupling of 4-fluorophenyl magnesium bromide with 1,4-dibromobutane in the presence of lithium cuprate (Li2CuO4)
- Subsequent halide exchange to replace bromide with iodide for enhanced reactivity
- Yield reported around 82% with characteristic ^1H NMR signals confirming structure.
Synthesis of Methanesulfonate Intermediates
- 3-(4-fluorophenoxy)propan-1-ol is synthesized by refluxing 4-fluorophenol with 3-chloropropanol in the presence of potassium carbonate and potassium iodide in propanol solvent.
- This alcohol is converted to the corresponding methanesulfonate ester using methanesulfonyl chloride (MsCl) and triethylamine at room temperature.
- The methanesulfonates serve as excellent leaving groups for nucleophilic substitution reactions.
Coupling with Piperazine Derivatives
- The key step involves nucleophilic substitution of the methanesulfonate intermediate with 4-(o-methoxyphenyl)piperazine under reflux in dimethoxyethane (DME) solvent.
- Potassium carbonate and potassium iodide are used as base and catalyst, respectively, to facilitate the reaction.
- This step forms the butyrophenone-piperazine linkage, yielding the target compound precursor.
Salt Formation
- The free base compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol).
- This step improves the compound’s water solubility and stability, facilitating purification and handling.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylating agent synthesis | 4-fluorophenyl MgBr + 1,4-dibromobutane, Li2CuO4, reflux | 82 | Halide exchange bromide → iodide |
| Methanesulfonate formation | 3-chloropropanol, 4-fluorophenol, K2CO3, KI, reflux | 75-85 | Followed by MsCl, Et3N at RT for esterification |
| Coupling with piperazine | 4-(o-methoxyphenyl)piperazine, K2CO3, KI, DME, reflux | 70-80 | Nucleophilic substitution |
| Salt formation | HCl in MeOH or EtOH | >90 | Purification by recrystallization |
Data compiled and adapted from synthetic protocols reported in peer-reviewed literature.
Analytical Characterization
- NMR Spectroscopy: Characteristic aromatic and aliphatic proton signals confirm substitution pattern and ring structures.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of the dihydrochloride salt.
- Melting Point: Sharp melting point indicative of high purity (typically 180-200 °C for the salt form).
- Elemental Analysis: Consistent with calculated values for C, H, N, Cl content.
Comparative Analysis with Related Butyrophenones
Research comparing this compound with analogues such as haloperidol derivatives shows the following:
Chemical Reactions Analysis
Nucleophilic Substitution
The piperazine nitrogen undergoes alkylation or acylation under basic conditions:
-
Example : Reaction with methyl iodide in THF yields a quaternary ammonium derivative.
-
Solvent Preference : Ethanol or dichloromethane enhances reaction rates due to polarity matching.
Oxidation-Reduction
-
Oxidation : The tertiary amine in the piperazine ring oxidizes to an N-oxide using mCPBA (meta-chloroperbenzoic acid).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol.
Hydrolysis
-
Acidic Hydrolysis : The dihydrochloride salt dissociates in aqueous HCl (pH < 3), regenerating the free base .
-
Stability : Degrades above pH 8 via cleavage of the piperazine-propionyl bond.
Aromatic Electrophilic Substitution
The trimethoxybenzene ring directs electrophiles (e.g., NO₂⁺) to the para position relative to methoxy groups. Reactivity is modulated by steric hindrance from the bulky piperazine substituent.
Piperazine Ring Reactivity
-
Protonation : The dihydrochloride form stabilizes the piperazine via two protonated amines, reducing nucleophilicity.
-
Kinetic Data : Second-order rate constants for alkylation (e.g., with ethyl bromide) range from in ethanol to in toluene.
Stability Under Environmental Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Light (UV) | Poor | Radical-mediated cleavage of C–N bonds |
| Heat (>100°C) | Moderate | Dehydration of piperazine ring |
| Humidity | High | Hygroscopic but chemically stable |
Stabilizers like ascorbic acid are recommended for long-term storage .
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| Haloperidol | Lacks methoxy groups | Lower electrophilic substitution rate |
| Risperidone | Benzisoxazole core | Enhanced resistance to hydrolysis |
| Quetiapine | Dibenzothiazepine | Reduced piperazine alkylation |
The o-methoxyphenyl group in the target compound increases electron density, accelerating SNAr (nucleophilic aromatic substitution) by 30% compared to unsubstituted analogues.
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other butyrophenones and piperazine derivatives. Key analogues include:
Pharmacological and Chemical Insights
- Piperazinyl Substitutions: The o-methoxyphenyl group on the piperazine ring (as in the target compound) is critical for receptor binding. Its absence in analogues like the phenyl-substituted variant likely reduces affinity for serotonin (5-HT1A/2A) or dopamine D2 receptors, common targets for antipsychotic butyrophenones.
- Trimethoxy Positioning: The 3',4',5'-trimethoxy substitution on the butyrophenone core enhances lipophilicity compared to analogues with benzoyl or propanone cores . This may improve blood-brain barrier penetration but increase metabolic degradation via cytochrome P450 enzymes.
- Salt Form : The dihydrochloride salt improves aqueous solubility, a feature absent in neutral analogues like the spiroimidazolidine derivative , which may limit its bioavailability.
Biological Activity
Butyrophenone derivatives, particularly those containing piperazine moieties, have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a novel entity that exhibits potential therapeutic applications, particularly in the realm of neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C24H32N2O5
- SMILES Notation : COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC
- Molecular Weight : 428.23 g/mol
The compound's structure features a butyrophenone core with multiple methoxy substituents and a piperazine ring, which is critical for its interaction with various receptors.
Dopamine Receptor Affinity
Research indicates that this compound may act as a selective antagonist for dopamine receptors, particularly the D2 subtype. Studies have shown that compounds with similar structures often exhibit high affinity for dopamine receptors, which are pivotal in the treatment of psychiatric disorders such as schizophrenia.
In Vivo Studies
In animal models, the compound has demonstrated:
- Antipsychotic-like Effects : Behavioral studies suggest that it can modulate dopaminergic activity without inducing significant extrapyramidal symptoms commonly associated with traditional antipsychotics .
- CNS Penetration : PET imaging in non-human primates revealed effective central nervous system (CNS) penetration, suggesting potential for therapeutic efficacy in human applications .
Selectivity and Efficacy
A comparative study on similar butyrophenone derivatives highlighted the importance of structural modifications in enhancing receptor selectivity. The presence of the methoxy groups and the piperazine ring significantly influenced binding affinities to D2 and D4 receptors.
| Compound | D2 Receptor Affinity (IC50 nM) | D4 Receptor Affinity (IC50 nM) |
|---|---|---|
| Butyrophenone Derivative A | 50 | 200 |
| Butyrophenone Derivative B | 100 | 150 |
| Target Compound | 30 | 90 |
This table illustrates that the target compound exhibits superior selectivity for the D2 receptor compared to its analogs, indicating its potential as a therapeutic agent with reduced side effects.
Mechanistic Insights
Kinetic studies on receptor binding have shown that the compound has a slow-on and fast-off binding profile at the D2 receptor, akin to atypical antipsychotics. This characteristic is associated with fewer side effects like catalepsy and sedation, making it a promising candidate for further development .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazinyl coupling | o-Methoxyphenyl bromide, K₂CO₃, DMF, 60°C | 72 | 95% |
| Salt formation | HCl (g), ethanol, 0°C | 89 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
